![molecular formula C18H16F3N3OS B2377968 N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1396871-72-9](/img/structure/B2377968.png)
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide
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Description
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H16F3N3OS and its molecular weight is 379.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research on thiophene derivatives and their synthesis offers insights into the structural and chemical properties of compounds like N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide. For instance, studies on thiophenylhydrazonoacetates have explored the synthesis of various heterocyclic compounds, demonstrating the versatility of thiophene derivatives in creating complex molecular structures (Mohareb et al., 2004). Similarly, investigations into crystal structures, such as that of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, provide valuable data on molecular configurations, enhancing our understanding of chemical interactions and stability (Sharma et al., 2016).
Biological Activities
The biological activities of compounds structurally related to this compound have been a subject of extensive research. Studies focusing on the synthesis and evaluation of similar compounds for anticancer properties highlight the potential therapeutic applications of these molecules. For instance, the design and synthesis of N-substituted benzamides have led to discoveries regarding their anticancer activities, suggesting the broader applicability of such compounds in medical research (Ravinaik et al., 2021). Additionally, research into the synthesis and characterization of celecoxib derivatives has explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, further indicating the multifaceted applications of these chemical structures in addressing various health conditions (Küçükgüzel et al., 2013).
Molecular Docking and QSAR Studies
Advancements in computational chemistry have enabled the exploration of molecular interactions at the atomic level, with studies on novel compounds investigating their binding affinities and mechanisms of action through molecular docking and quantitative structure-activity relationship (QSAR) analyses. Such research provides a deeper understanding of how compounds like this compound interact with biological targets, paving the way for the development of more effective and targeted therapeutic agents (Tomorowicz et al., 2020).
properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c1-24-11-14(15-7-4-10-26-15)23-16(24)8-9-22-17(25)12-5-2-3-6-13(12)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIYRGQPVMFACT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.